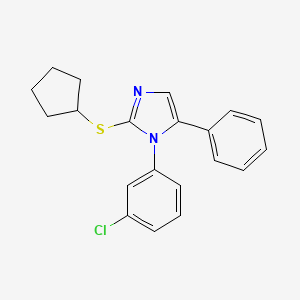![molecular formula C16H14ClN3O B2367015 7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 477846-50-7](/img/structure/B2367015.png)
7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine” is a derivative of quinazoline, a class of heterocyclic compounds . Quinazoline and its derivatives have been reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules . They have exhibited a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various methods and depends on the substitutions on the quinazoline ring . Unfortunately, specific synthesis methods for “7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine” were not found in the retrieved papers.Molecular Structure Analysis
The molecular structure of “7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine” is based on the quinazoline skeleton, which is a fused heterocyclic compound . The specific molecular structure would depend on the positions and types of substitutions on the quinazoline ring .Applications De Recherche Scientifique
Targeted Therapy for Bladder Cancer
Bladder cancer remains a significant health challenge worldwide. Traditional therapies often face limitations such as multidrug resistance and severe side effects. Quinazoline derivatives, including gefitinib, have emerged as promising agents for targeted therapy. Gefitinib inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cancer cell proliferation. Other approved quinazoline derivatives (e.g., erlotinib, afatinib, and vandetanib) have demonstrated antitumor efficacy. Researchers are actively designing novel quinazoline-based compounds to combat bladder cancers .
Antimicrobial Properties
Quinazolinone derivatives, including 7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine, have attracted interest for their antimicrobial potential. Various research groups have explored their structure-activity relationships (SAR) and found promising results. These compounds could contribute to combating infectious diseases .
Other Potential Applications
While the above fields are well-studied, there may be additional applications for this compound. Further research could uncover its effects on other cancers, neurological disorders, or metabolic pathways.
Orientations Futures
Quinazoline derivatives, including “7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine”, have a wide range of biological activities and are of considerable interest in medicinal chemistry . Future research could focus on exploring their potential uses in various therapeutic applications, as well as developing efficient methods for their synthesis .
Mécanisme D'action
Target of Action
Quinazoline derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that quinazoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinazoline derivatives are known to influence several biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinazoline derivatives have been reported to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propriétés
IUPAC Name |
7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-21-13-4-2-3-11(7-13)9-18-16-14-6-5-12(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOOQSXCESVFKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]propanamide](/img/structure/B2366935.png)
![2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2366936.png)

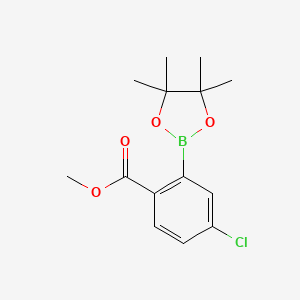
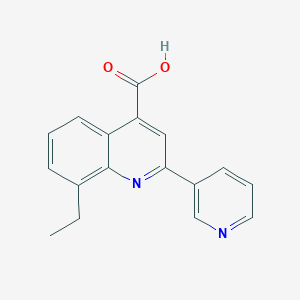
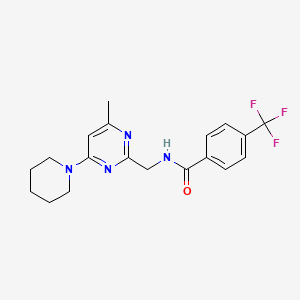

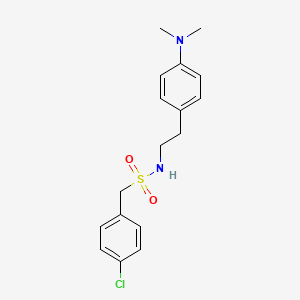
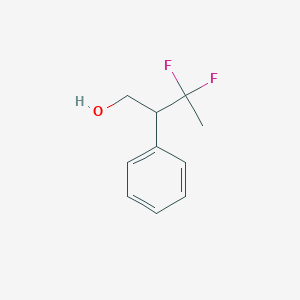
![N-(3,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2366951.png)

